N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that integrates multiple heterocyclic structures, including pyrimidine, imidazole, and thiadiazole These heterocycles are known for their significant roles in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazole Ring: Starting with a pyrimidine derivative, the imidazole ring can be formed through a cyclization reaction involving an appropriate diamine and a carbonyl compound under acidic or basic conditions.
Linking the Imidazole and Pyrimidine Rings: This step involves the alkylation of the imidazole ring with a pyrimidine derivative using a suitable alkylating agent.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is synthesized separately, often through the reaction of a dithioic acid with a hydrazine derivative.
Coupling of the Thiadiazole and Imidazole-Pyrimidine Moieties: The final step involves coupling the thiadiazole ring with the imidazole-pyrimidine moiety through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitrogens in the heterocyclic rings, potentially leading to partially or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and strong bases (e.g., sodium hydride) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic derivatives.
Substitution: Various substituted derivatives depending on the introduced functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is studied for its potential as a ligand in coordination chemistry, forming complexes with transition metals that could be used in catalysis or material science.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as an anticancer agent due to the bioactivity of its heterocyclic components. The thiadiazole ring, in particular, is known for its ability to interact with biological targets, potentially leading to the development of new therapeutic agents .
Industry
In the industrial sector, the compound’s unique structure may be explored for applications in the development of new materials, such as organic semiconductors or photovoltaic materials, due to the electronic properties of its heterocyclic rings.
Mechanism of Action
The mechanism of action of N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, the thiadiazole ring can inhibit certain enzymes by mimicking the structure of natural substrates or by binding to the active site, thereby blocking the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds like 5-fluorouracil, which is used as an anticancer agent.
Imidazole Derivatives: Compounds such as metronidazole, used as an antibiotic and antiprotozoal agent.
Thiadiazole Derivatives: Compounds like acetazolamide, used as a diuretic and for the treatment of glaucoma.
Uniqueness
N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to its combination of three different heterocyclic rings, each contributing distinct chemical and biological properties. This combination enhances its potential for diverse applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7OS/c24-16(11-2-3-12-13(10-11)22-25-21-12)20-7-9-23-8-6-19-15(23)14-17-4-1-5-18-14/h1-6,8,10H,7,9H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIQTUWWEVZJEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC=CN2CCNC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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